Lamotrigine Impurity 4
CAS No.: 63985-85-9
Cat. No.: VC0194298
Molecular Formula: C8H3Cl2NO
Molecular Weight: 200.03
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 63985-85-9 |
---|---|
Molecular Formula | C8H3Cl2NO |
Molecular Weight | 200.03 |
Appearance | Grey Solid |
Introduction
Chemical Identity and Structural Characteristics
Lamotrigine Impurity 4 is formally known as 2-[(3,4-dichlorophenyl)-cyanomethylene]-hydrazine carboximidamide . It is a process-related impurity that can be formed during the synthesis of lamotrigine, which is chemically identified as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine .
The primary chemical and physical properties of Lamotrigine Impurity 4 are summarized in the following table:
Parameter | Value |
---|---|
CAS Number | 356757-50-1 |
Molecular Formula | C9H7Cl2N5 |
Molecular Weight | 256.09 g/mol |
Physical Appearance | Solid |
Solubility | Soluble in Methanol/DMSO |
The molecular structure of Lamotrigine Impurity 4 contains a 3,4-dichlorophenyl group connected to a cyanomethylene moiety that links to a hydrazine carboximidamide group. This structural arrangement is significant as it differs from the parent compound lamotrigine, which features a 2,3-dichlorophenyl group attached to a 1,2,4-triazine ring with amino substituents at positions 3 and 5 .
Analytical Characterization Techniques
Accurate identification and quantification of Lamotrigine Impurity 4 require sophisticated analytical techniques. According to the Certificate of Analysis information, several analytical methods are employed for its characterization:
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary analytical technique used for purity determination of Lamotrigine Impurity 4, with typical purity specifications of >95% . The detection and quantification of this impurity in pharmaceutical formulations are crucial for quality control purposes.
Spectroscopic Methods
Multiple spectroscopic techniques are utilized to confirm the structural identity of Lamotrigine Impurity 4:
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Liquid Chromatography-Mass Spectrometry (LCMS) for molecular weight confirmation
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Proton Nuclear Magnetic Resonance (H1NMR) for structural confirmation
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Infrared Spectroscopy (IR) for functional group characterization
These analytical methods collectively provide comprehensive characterization of the impurity's chemical identity and purity .
Significance in Pharmaceutical Quality Control
Lamotrigine Impurity 4 holds particular significance in pharmaceutical quality control for several reasons:
Regulatory Compliance
Pharmaceutical manufacturers must identify, quantify, and control Lamotrigine Impurity 4 to meet regulatory requirements and specifications. The presence of this impurity at levels above acceptable thresholds could affect the safety and efficacy of lamotrigine formulations .
Method Development
Recent research has focused on developing and validating analytical methods for the quantitative determination of related substances, including Lamotrigine Impurity 4, in pharmaceutical formulations such as LAMICTAL XR. These methods are essential for stability studies and quality control release testing .
As noted in published research, "The objective of the present study is to develop and validate analytical method for the estimation of related substances in the LAMICTAL XR from tablets..." . This highlights the ongoing efforts to improve the detection and quantification of lamotrigine-related impurities.
Comparison with Other Lamotrigine Impurities
It is important to distinguish Lamotrigine Impurity 4 from other known impurities of lamotrigine. The table below provides a comparative overview of selected lamotrigine impurities:
Impurity | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Lamotrigine Impurity 4 | 356757-50-1 | C9H7Cl2N5 | 256.09 |
Lamotrigine EP Impurity B | 94213-24-8 | C9H7Cl2N5 | 256.09 |
Lamotrigine EP Impurity C | 94213-23-7 | C9H7Cl2N5 | 256.09 |
Lamotrigine EP Impurity D | 661463-79-2 | C9H5Cl2N3O2 | 258.07 |
Lamotrigine EP Impurity E | 50-45-3 | C7H4Cl2O2 | 191.01 |
This comparison shows that several impurities share the same molecular formula and weight as Lamotrigine Impurity 4, highlighting the importance of specific analytical methods for their differentiation .
Role in Analytical Method Validation
Lamotrigine Impurity 4 plays a crucial role in analytical method validation for lamotrigine-containing pharmaceutical products:
Linearity and Range Determination
Research has demonstrated that analytical methods for related substances of lamotrigine, including Lamotrigine Impurity 4, can be validated for linearity in the range of 0.20 ppm to 2.50 ppm, which corresponds to the LOQ (Limit of Quantification) to 250% of the specification limit .
Accuracy and Precision Assessment
Accuracy studies performed at the LOQ to 250% level for lamotrigine-related impurities have shown recovery in the range of 95% to 105%, indicating that validated methods provide safe, easy, and reproducible approaches for stability studies and quality control testing .
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